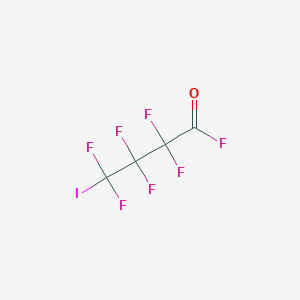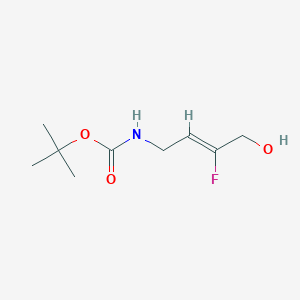
(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a fluorinated hydroxybutenyl chain. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate typically involves the following steps:
Formation of the Fluorinated Hydroxybutenyl Chain: This can be achieved through a series of reactions starting from a suitable precursor, such as a fluorinated aldehyde or ketone, followed by reduction and hydroxylation.
Introduction of the Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a potential lead compound or prodrug in the development of new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate: Without the (Z)-configuration.
tert-Butyl (3-chloro-4-hydroxybut-2-en-1-yl)carbamate: With a chlorine atom instead of fluorine.
tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate: With different substituents on the butenyl chain.
Uniqueness
The (Z)-configuration and the presence of the fluorine atom may confer unique properties, such as increased stability, specific biological activity, or altered reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H16FNO3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-3-fluoro-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4- |
Clé InChI |
DVEMVHCJYUKOPX-DAXSKMNVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C(/CO)\F |
SMILES canonique |
CC(C)(C)OC(=O)NCC=C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


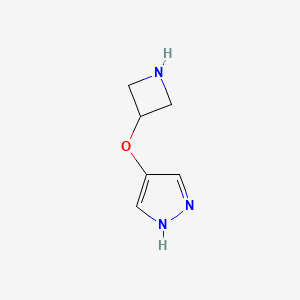
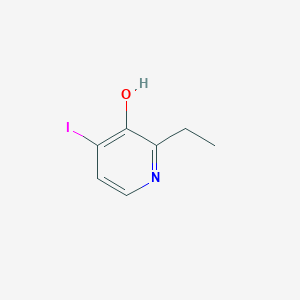

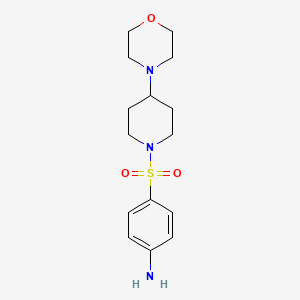
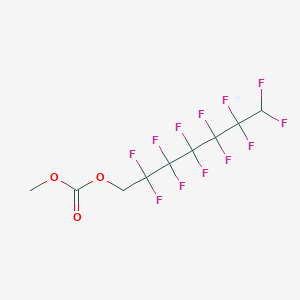

![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
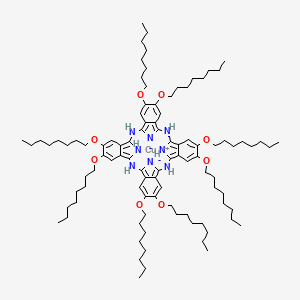

![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
